molecular formula C21H34O5 B1260572 Betaenone C CAS No. 85269-25-6

Betaenone C

Cat. No.: B1260572
CAS No.: 85269-25-6
M. Wt: 366.5 g/mol
InChI Key: YRYPVWAJOMXOHH-ITBWMFDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betaenone C is an organic molecular entity.

Scientific Research Applications

Phytotoxic Properties

One of the primary applications of Betaenone C is in agriculture, specifically as a phytotoxin. Research indicates that this compound exhibits significant phytotoxicity, causing wilting in sugar beet (Beta vulgaris) at concentrations as low as 50 μg/mL. It also demonstrates a high root growth inhibitory effect, achieving up to 89% inhibition against rice seedlings at 37 μg/mL . This makes it a potential candidate for studying plant-pathogen interactions and developing biopesticides.

Potential Therapeutic Applications

Beyond its agricultural applications, this compound's ability to inhibit critical biological processes raises interest in its potential use in medical research, particularly in cancer treatment. The compound's capacity to inhibit various protein kinases suggests that it could play a role in therapeutic strategies aimed at disrupting cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biosynthesis and biological activities of this compound:

  • Biosynthetic Pathways : Research has identified key enzymes involved in the biosynthesis of betaenones, including this compound. Studies utilizing heterologous expression systems have elucidated the gene clusters responsible for its production, highlighting the complex enzymatic pathways that facilitate its synthesis .
  • Phytotoxicity Studies : Experimental results demonstrate that this compound is one of the most potent phytotoxins among betaenones, with significant implications for understanding plant disease mechanisms and developing effective control measures against fungal pathogens .
  • Therapeutic Investigations : Preliminary investigations into the compound's anticancer properties have shown promise, with indications that it may inhibit growth in cancer cell lines through similar mechanisms as other known anticancer agents .

Comparative Data Table

PropertyThis compoundOther Betaenones (A & B)
SourcePleospora betaePleospora betae
PhytotoxicityHigh (89% inhibition)Moderate (73% inhibition A)
Mechanism of ActionInhibits RNA/protein synthesisSimilar mechanisms
Potential ApplicationsAgriculture, Cancer researchAgriculture

Properties

CAS No.

85269-25-6

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one

InChI

InChI=1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1

InChI Key

YRYPVWAJOMXOHH-ITBWMFDCSA-N

SMILES

CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO

Isomeric SMILES

CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)/C=C\O

Canonical SMILES

CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betaenone C
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